Tolterodine fumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H4O4/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-3(6)1-2-4(7)8/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTZTYRSKPLEIQ-BOQYJDHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615254-93-8 | |
| Record name | Tolterodine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615254938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLTERODINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH7RXJ4PW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies of Tolterodine Fumarate
Retrosynthetic Analysis of the Tolterodine (B1663597) Moiety
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For the Tolterodine moiety, the primary disconnections involve the carbon-nitrogen bond of the diisopropylamine (B44863) group and the carbon-carbon bond that connects the phenyl and the substituted phenol (B47542) rings to the propyl backbone.
A logical retrosynthetic approach identifies the key C-N bond formed by the addition of the diisopropylamine group as a primary disconnection point. This reveals a precursor containing a suitable leaving group on the propyl chain. Further disconnection of the C-C bond between the propyl chain and the p-cresol (B1678582) unit suggests a Friedel-Crafts type alkylation. This leads back to two key precursors: a 3-phenylpropanol derivative and p-cresol. Another significant strategy involves the disconnection of the lactone ring of an intermediate like 6-methyl-4-phenylchroman-2-one (B119032). gpatindia.com
Key Synthetic Intermediates and Precursors
Key precursors for Tolterodine synthesis include:
p-Cresol: Provides the 2-hydroxy-5-methylphenyl portion of the molecule.
Cinnamic Acid: A common starting material for building the 3-phenylpropane backbone. gpatindia.com
Phenylacetylene: Used in some routes for the ortho-alkenylation of p-cresol.
N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA): A key precursor in shorter, more direct synthetic routes. google.com
Diisopropylamine: The source of the tertiary amine functional group. gpatindia.com
Key intermediates that appear in multiple synthetic pathways are:
6-Methyl-4-phenylchroman-2-one: A central lactone intermediate formed from the reaction of p-cresol and cinnamic acid. gpatindia.com Its reduction and subsequent amination are a common strategy.
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (B118821): A diol intermediate resulting from the reductive opening of the 6-methyl-4-phenylchroman-2-one lactone. researchgate.netresearchgate.net
3-(2-methoxy-5-methylphenyl)-3-phenyl propanol: An intermediate where the phenolic hydroxyl group is protected, which is then aminated. google.com
| Compound Name | Role in Synthesis |
| p-Cresol | Starting Material |
| Cinnamic Acid | Starting Material |
| 6-Methyl-4-phenylchroman-2-one | Key Intermediate |
| 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | Key Intermediate |
| Diisopropylamine | Reagent |
Classical and Novel Synthetic Routes for Racemic Tolterodine
The synthesis of racemic tolterodine is often a precursor step to obtaining the pure (R)-enantiomer through chiral resolution.
A widely practiced classical route begins with the condensation of p-cresol and cinnamic acid in the presence of a strong acid, such as sulfuric acid, to form the lactone intermediate, 6-methyl-4-phenylchroman-2-one. gpatindia.com This lactone is then subjected to reductive ring-opening. One method utilizes lithium borohydride (B1222165) (LiBH₄) to yield the diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. researchgate.netscribd.com The primary alcohol of this diol is selectively activated, for example by conversion to a mesylate, and then displaced by diisopropylamine to furnish racemic tolterodine. researchgate.net
More recent and novel synthetic approaches aim to shorten the process. One such method involves the direct reaction of p-cresol with N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA) in a strong acid like methanesulfonic acid, which yields tolterodine in a single step. google.comgoogle.com Another innovative route employs a Friedel-Crafts alkylation using ethyl benzoylacetate as a starting material, which leads to the 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol intermediate. researchgate.net
Step-by-Step Reaction Mechanisms
Classical Route via Lactone Intermediate:
Step 1: Electrophilic Aromatic Substitution: p-Cresol undergoes a Friedel-Crafts type reaction with cinnamic acid, catalyzed by an acid. The reaction proceeds via protonation of the cinnamic acid double bond, generating a carbocation which then attacks the electron-rich aromatic ring of p-cresol, ortho to the hydroxyl group. Subsequent intramolecular esterification (lactonization) forms 6-methyl-4-phenylchroman-2-one.
Step 2: Lactone Reduction: The carbonyl group of the lactone is reduced by a hydride reagent like LiBH₄. This opens the ring to form the diol, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. scribd.com
Step 3: Hydroxyl Group Activation: The primary alcohol of the diol is more reactive and can be selectively converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. gpatindia.comresearchgate.net
Step 4: Nucleophilic Substitution: Diisopropylamine acts as a nucleophile and displaces the leaving group (e.g., mesylate) in an Sₙ2 reaction to form the carbon-nitrogen bond, yielding racemic tolterodine. gpatindia.comresearchgate.net
Direct Synthesis Route:
Step 1: Friedel-Crafts Alkylation: In the presence of a strong acid, N,N-diisopropyl-3-phenylprop-2-en-1-amine is protonated to form a resonance-stabilized allylic carbocation. This electrophile then attacks the p-cresol ring, primarily at the ortho position, to directly form the C-C bond and yield tolterodine. google.com
Optimization of Reaction Conditions and Yields
Significant efforts have been made to optimize the synthesis for industrial-scale production. In the classical route, replacing hazardous reagents and high-pressure hydrogenation steps has been a key focus. For instance, the reduction of the lactone intermediate (6-methyl-4-chroman-2-one) with LiBH₄ followed by mesylation and amination provides an efficient, high-yield pathway that avoids high-pressure hydrogen gas. researchgate.netscribd.com The yield for the reduction step to the diol is reported to be 93%, with subsequent steps proceeding in quantitative yield. researchgate.netscribd.com
In the direct synthesis from DIPCA and p-cresol, the choice of acid catalyst is crucial. Acids such as methanesulfonic acid, hydrobromic acid, sulfuric acid, and polyphosphoric acid have been used. google.comgoogle.com The use of polyphosphoric acid is noted as being advantageous for large-scale production due to its low cost and ease of removal during workup. google.com Reaction temperatures are typically elevated (e.g., 110 °C) to drive the reaction to completion within a few hours. google.com
Enantioselective Synthesis of (R)-Tolterodine
While chiral resolution of the racemate is a common method, direct enantioselective synthesis provides a more elegant and efficient route to the desired (R)-enantiomer. Asymmetric synthesis strategies often focus on establishing the chiral center at the C-3 position of the propyl chain early in the synthesis.
One approach involves the asymmetric conjugate addition of arylboronic acids to coumarin (B35378) precursors, catalyzed by a chiral rhodium complex. unipv.it Another strategy utilizes the copper-hydride (CuH) catalyzed asymmetric conjugate reduction of a 3,3-diaryl-substituted acrylonitrile (B1666552) intermediate. This method has been used to produce (R)-Tolterodine with high enantioselectivity (96% ee). acs.org The synthesis starts from commercially available materials and proceeds in six steps without the need for protecting the phenolic hydroxyl group. acs.org
Chiral Resolution Techniques
The most common method for obtaining optically pure (R)-Tolterodine is the chiral resolution of the racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is widely used for this purpose. researchgate.net
The process involves dissolving racemic tolterodine free base in a suitable solvent and adding L-(+)-tartaric acid. The (R)-tolterodine-L-tartrate salt is typically less soluble than its (S)-enantiomer counterpart and selectively precipitates from the solution. The precipitated diastereomeric salt can then be isolated by filtration and, if necessary, recrystallized to achieve very high optical purity, often exceeding 99.9%. researchgate.net The (R)-tolterodine free base can be recovered by treating the salt with a base.
| Resolution Step | Description |
| Salt Formation | Racemic tolterodine is reacted with L-(+)-tartaric acid. |
| Selective Precipitation | The less soluble (R)-tolterodine-L-tartrate diastereomer crystallizes out of solution. |
| Isolation | The precipitate is isolated via filtration. |
| Purification | Recrystallization is performed to enhance enantiomeric purity. |
Asymmetric Catalysis Approaches
The development of enantioselective methods to produce (R)-tolterodine is crucial for maximizing its therapeutic efficacy. Asymmetric catalysis offers a powerful tool to achieve this, avoiding the need for classical resolution of a racemic mixture, which is inherently inefficient as it discards half of the product. Various catalytic systems have been explored to establish the chiral center in tolterodine with high enantioselectivity.
Key approaches include the asymmetric hydrogenation of prochiral alkenes and asymmetric conjugate additions. These methods utilize chiral catalysts, typically transition metal complexes with chiral ligands, to direct the formation of the desired (R)-enantiomer.
Rhodium-Catalyzed Asymmetric Hydrogenation : One notable strategy involves the asymmetric hydrogenation of a 1,1-diarylalkene intermediate. This reaction employs a cationic rhodium catalyst paired with a chiral diphosphine ligand. A significant feature of this method is the directing effect of a hydroxyl group on one of the aromatic rings, which is believed to coordinate with the rhodium center, facilitating intramolecular hydrogen delivery and leading to high enantioselectivity. This approach is advantageous as it can tolerate mixtures of E/Z isomers in the alkene substrate.
Iridium-Catalyzed Asymmetric Hydrogenation : A novel approach utilizes the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides. This method yields the corresponding chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98-99% ee). The resulting amine can then be readily converted to (R)-tolterodine. This strategy has been highlighted for achieving some of the highest enantioselectivities reported for this class of compounds.
Table 1: Comparison of Asymmetric Catalytic Methods for (R)-Tolterodine Synthesis
| Catalytic System | Key Reaction Type | Substrate | Reported Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|---|
| Cationic Rhodium / Chiral Diphosphine | Asymmetric Hydrogenation | 1,1-Diarylethene | High | Intramolecular hydrogen delivery directed by hydroxyl group; tolerant of E/Z mixtures. |
| Copper Hydride (CuH) / Chiral Ligand | Asymmetric Conjugate Reduction | β,β-Diaryl-substituted unsaturated nitrile | High | Avoids protection-deprotection steps, increasing efficiency. |
| Iridium / UbaPHOX Ligand | Asymmetric Hydrogenation | 3,3-Diarylallyl phthalimide | 98-99% | Very high enantioselectivity; applicable to a range of diarylpropyl amines. |
Synthesis of Primary Metabolites and Analogs for Research Purposes
To understand the pharmacokinetics and metabolic fate of tolterodine, the synthesis of its primary metabolites is essential. These authentic standards are used in analytical studies to identify and quantify the metabolites in biological samples. The two major metabolic pathways for tolterodine are oxidation of the 5-methyl group and N-dealkylation of the diisopropylamino group.
The major active metabolite of tolterodine is its 5-hydroxymethyl derivative (5-HMT), also known as hydroxytolterodine. This metabolite is formed by the oxidation of the methyl group on the p-cresol ring and exhibits a potency at muscarinic receptors that is comparable to the parent drug. google.comchemicalbook.com The synthesis of 5-HMT for research purposes has been approached through several routes.
Alternative approaches build the molecule from precursors already containing the hydroxymethyl functionality. For instance, a synthetic route described in patent literature involves starting with p-hydroxybenzyl alcohol or a protected derivative. google.com A multi-step process can be employed, which may involve reacting N,N-diisopropyl cinnamylamine (B1233655) (DIPCA) with a p-hydroxybenzaldehyde derivative, followed by reduction of the aldehyde to the required hydroxymethyl group. google.com However, direct application of synthetic methods used for tolterodine, such as the reaction of DIPCA with p-hydroxybenzyl alcohol, has been reported to be unsuccessful, necessitating more complex, multi-step synthetic pathways often referred to as the "bromo process" or "lactone route" in patent literature. google.com The development of fesoterodine (B1237170), a prodrug, was a strategic approach to deliver 5-HMT effectively, as 5-HMT itself has poor bioavailability. nih.gov
The second major metabolic pathway is the N-dealkylation of the tertiary amine. This process can occur sequentially, first yielding the N-desisopropyl metabolite and subsequently the N,N-didesisopropyl (primary amine) metabolite. These metabolites are generally considered to be inactive.
The synthesis of these compounds as analytical standards is crucial for metabolic studies. The N-desisopropyl derivative, specifically (R)-2-(3-(isopropylamino)-1-phenylpropyl)-4-methylphenol, is available from commercial suppliers of pharmaceutical standards. synzeal.compharmaffiliates.com Its synthesis for research use typically involves routes analogous to those for tolterodine, but using N-isopropyl cinnamylamine or a related synthon in place of the N,N-diisopropyl equivalent. Alternatively, a controlled dealkylation of tolterodine could be envisioned, although achieving selective mono-dealkylation can be challenging. The primary amine metabolite can be prepared through similar strategies, starting from an appropriate ammonia (B1221849) equivalent or a protected primary amine.
Principles of Green Chemistry in Tolterodine Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, reduce costs, and enhance safety. ispe.orgcompanysconnects.com The synthesis of tolterodine can be evaluated and improved through the lens of these principles, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. mdpi.com
Key metrics used to evaluate the "greenness" of a synthetic process include:
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.
Process Mass Intensity (PMI): A more holistic metric that considers all materials used in a process, including reactants, solvents, reagents, and process water, relative to the mass of the final active pharmaceutical ingredient (API). It is defined as: PMI = Total Mass in Process (kg) / Mass of Product (kg)
E-Factor (Environmental Factor): This metric focuses on waste generation and is calculated as the total mass of waste produced per kilogram of product. It is simply related to PMI (E-Factor = PMI - 1). nih.gov
In the context of tolterodine synthesis, several aspects can be optimized for greenness:
Catalysis over Stoichiometric Reagents: The asymmetric catalytic methods described in section 2.3.2 are inherently greener than classical resolution. Catalytic hydrogenation, for example, uses a small amount of catalyst and hydrogen gas, generating minimal waste, which is superior to resolutions that use stoichiometric amounts of a resolving agent.
Solvent Selection: Many synthetic steps traditionally use volatile organic compounds (VOCs). Green chemistry encourages the use of safer, more environmentally benign solvents (e.g., water, ethanol) or minimizing solvent use altogether. mdpi.com For instance, one patented route for a key tolterodine intermediate involves a one-step reaction of N,N-diisopropyl cinnamylamine with excess p-cresol in the presence of a strong acid, which can be performed neat or in a concentrated acid, reducing solvent load. google.com
Process Efficiency: Routes that avoid protection-deprotection steps, such as the CuH-catalyzed synthesis, have a higher atom economy and lower PMI. newdrugapprovals.orggoogle.com Similarly, processes described as "one-pot" syntheses for key intermediates improve efficiency and reduce the waste generated from intermediate workups and purifications.
By applying these principles and metrics, synthetic chemists can design and optimize routes to tolterodine that are not only efficient and stereoselective but also sustainable.
Table 2: Green Chemistry Metrics and Their Relevance
| Metric | Calculation | Ideal Value | Relevance to Tolterodine Synthesis |
|---|---|---|---|
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | High for addition reactions (e.g., hydrogenation). Lower for substitutions or eliminations that generate by-products. |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | As low as possible (approaching 1) | Provides a complete picture of process efficiency, heavily influenced by solvent and water usage in extraction and purification steps. |
| E-Factor | Total Waste / Mass of Product | As low as possible (approaching 0) | Directly quantifies waste generation, highlighting opportunities for waste reduction and recycling. |
Molecular and Cellular Pharmacology of Tolterodine and Its Metabolites
Muscarinic Acetylcholine (B1216132) Receptor Subtype Interactions
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that exist in five subtypes (M1-M5). These subtypes are differentially distributed throughout the body and mediate various physiological functions. Tolterodine (B1663597) and its active metabolite, 5-HM, interact with these receptor subtypes, with their affinity and functional effects varying across subtypes and tissues.
M1 Receptor Binding Affinities
The M1 muscarinic receptor subtype is predominantly found in the central nervous system and glandular tissues. Tolterodine exhibits moderate affinity for the M1 receptor. Reported Ki values for tolterodine at human M1 receptors range from approximately 0.75 nM (in guinea pig cerebral cortex) to 3.0 nM nih.govtdx.catauajournals.orgauajournals.org. Studies indicate that tolterodine is not subtype-selective for M1 receptors researchgate.netdrugbank.com.
M2 Receptor Binding Affinities and Functional Antagonism
The M2 muscarinic receptor subtype is abundant in the heart and also present in the bladder smooth muscle. Tolterodine binds to M2 receptors with high affinity, with Ki values reported in the range of 1.09 nM to 3.8 nM at human M2 receptors nih.govtdx.catauajournals.org. Functional studies have demonstrated that tolterodine acts as a competitive antagonist at muscarinic receptors in bladder smooth muscle, effectively inhibiting carbachol-induced contractions. For instance, tolterodine achieved pA2 values of 8.6 in guinea-pig bladder and 8.4 in human bladder, indicating potent functional antagonism ncats.ionih.gov. While tolterodine shows affinity for M2 receptors, it is generally considered non-selective across muscarinic subtypes ncats.ioresearchgate.netdrugbank.com.
M3 Receptor Binding Affinities and Functional Antagonism
The M3 muscarinic receptor subtype is primarily located in smooth muscle (including the detrusor muscle of the bladder) and exocrine glands (like salivary glands). Tolterodine binds to M3 receptors with high affinity, with Ki values typically ranging from 2.95 nM to 3.4 nM at human M3 receptors tdx.catauajournals.org. Functional studies confirm tolterodine's ability to antagonize M3 receptor-mediated responses in bladder tissue ncats.ionih.gov. Despite its high affinity for M3 receptors, tolterodine does not exhibit significant subtype selectivity in vitro, binding to other muscarinic receptor subtypes with comparable affinities ncats.ioresearchgate.netdrugbank.com.
M4 and M5 Receptor Binding Affinities
The M4 and M5 muscarinic receptor subtypes are found in various tissues, including the central nervous system. Tolterodine exhibits binding affinities for M4 and M5 receptors in the range of approximately 0.86 nM to 5.0 nM tdx.catauajournals.org. Similar to other subtypes, tolterodine does not display a marked selectivity for M4 or M5 receptors over M1, M2, or M3 subtypes ncats.ioresearchgate.netdrugbank.com.
Quantitative Analysis of Receptor Selectivity (Ki, pA2 Values)
Tolterodine and its active metabolite, 5-HM, bind to all five muscarinic receptor subtypes with high affinity. However, in vitro binding studies generally indicate a lack of significant subtype selectivity for either compound ncats.ioresearchgate.netdrugbank.com. While tolterodine shows similar Ki values across M1-M5 receptors, some studies suggest a slightly higher affinity for M2 and M5 subtypes compared to M3 in certain experimental setups tdx.catauajournals.org. Functional antagonism, as measured by pA2 values in bladder preparations, confirms potent antimuscarinic activity nih.govtdx.catchemsrc.com.
Table 1: Binding Affinities (Ki, nM) of Tolterodine and 5-HM at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Tolterodine (nM) | 5-Hydroxymethyl Tolterodine (5-HM) (nM) |
| M1 | 0.75 - 3.0 | 0.89 - 2.3 |
| M2 | 1.09 - 3.8 | 1.30 - 2.0 |
| M3 | 2.95 - 3.4 | 2.16 - 2.5 |
| M4 | 0.86 - 5.0 | 2.8 |
| M5 | 1.40 - 3.4 | 2.9 |
Note: Values are compiled from various studies and represent approximate ranges or mean values. Source nih.gov provided Ki values for guinea pig tissues, while others focused on human recombinant receptors.
Table 2: Functional Antagonism (pA2) of Tolterodine in Bladder Preparations
| Preparation | pA2 Value |
| Guinea Pig Bladder | 8.6 |
| Human Bladder | 8.4 |
Competitive Antagonism Mechanisms at the Receptor Level
Tolterodine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors drugbank.compfizer.comncats.ioresearchgate.net. In this mechanism, tolterodine binds reversibly to the acetylcholine binding site on the muscarinic receptor. This binding prevents the endogenous neurotransmitter, acetylcholine, from activating the receptor and initiating downstream signaling cascades. The competitive nature of this antagonism means that the effect can be overcome by increasing the concentration of the agonist.
The tissue selectivity observed for tolterodine in vivo, favoring the bladder over salivary glands, is not explained by a specific muscarinic receptor subtype selectivity in vitro. Instead, this functional selectivity is thought to arise from a combination of factors, including differences in receptor distribution, receptor coupling, or pharmacokinetic distribution of the drug and its metabolites to target tissues nih.govreliasmedia.comnih.govresearchgate.net.
Receptor Occupancy and Dissociation Kinetics (In Vitro Studies)
Tolterodine exhibits potent antagonistic activity at muscarinic acetylcholine receptors. In vitro studies have characterized its binding affinities across various muscarinic receptor subtypes (M1-M5). Radioligand binding assays have demonstrated that tolterodine binds with high affinity to muscarinic receptors. Notably, tolterodine is considered a non-selective muscarinic receptor antagonist, meaning it does not show a strong preference for any single muscarinic receptor subtype. Its affinity for M1, M2, M3, M4, and M5 receptors has been reported in the low nanomolar range, with Ki values typically falling between 1.4 nM and 3.6 nM for human recombinant receptors caymanchem.commedchemexpress.comnih.gov. For instance, Ki values for M1-M5 receptors have been reported as 1.4, 2.7, 3.6, 3.1, and 2.2 nM, respectively caymanchem.com. Similarly, studies in guinea pig tissues showed high affinity for muscarinic receptors in the urinary bladder (Ki = 2.7 nM), heart (Ki = 1.6 nM), cerebral cortex (Ki = 0.75 nM), and parotid gland (Ki = 4.8 nM), as well as in human urinary bladder (Ki = 3.3 nM) ncats.iobiocrick.com.
Table 3.3.1: In Vitro Binding Affinities (Ki Values) of Tolterodine at Human Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| M1 | 1.4 | caymanchem.com |
| M2 | 2.7 | caymanchem.com |
| M3 | 3.6 | caymanchem.com |
| M4 | 3.1 | caymanchem.com |
| M5 | 2.2 | caymanchem.com |
Note: Values represent binding affinity estimates at human recombinant muscarinic receptors. Other studies report similar non-selective binding profiles nih.govdrugbank.comnih.goveinj.org.
Cellular Signaling Pathway Modulation
Tolterodine modulates cellular signaling pathways primarily by antagonizing the effects of acetylcholine at muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers.
Inhibition of Cholinergic-Induced Contractions in Isolated Tissues (e.g., Urinary Bladder, Salivary Gland)
Tolterodine effectively inhibits cholinergic-induced contractions in isolated smooth muscle tissues, including the urinary bladder. In studies using isolated guinea pig bladder strips, tolterodine demonstrated potent inhibition of carbachol-induced contractions, with reported IC50 values around 14 nM drugbank.commedchemexpress.com. Similar studies in human bladder strips also showed significant inhibition, with KB values of 3.0 nM and pA2 values of 8.6 in guinea pig bladder, and KB values of 4.0 nM and pA2 values of 8.4 in human bladder ncats.iobiocrick.com. These findings highlight tolterodine's direct antimuscarinic effect on bladder smooth muscle.
While tolterodine is non-selective for muscarinic receptor subtypes in vitro, it exhibits functional selectivity for the urinary bladder over salivary glands in vivo biocrick.comresearchgate.netnih.gov. This tissue selectivity is not explained by a specific receptor subtype preference but rather by a complex interplay of factors that are not fully elucidated by in vitro binding alone. In organ bath studies, tolterodine was found to be more potent in inhibiting acetylcholine-induced urinary bladder contractions than electrically stimulated salivation in cats biocrick.com. Conversely, other agents like oxybutynin (B1027) showed the opposite tissue selectivity biocrick.com. Furthermore, tolterodine has been shown to inhibit carbachol-induced contractions in guinea pig bladder with an IC50 of 14 nM, and it was a weak inhibitor of effects mediated by alpha-adrenergic receptors, histamine (B1213489) receptors, and calcium channels, with IC50 values in the micromolar range drugbank.com.
Table 3.4.1.1: Inhibition of Carbachol-Induced Contractions in Isolated Tissues
| Tissue/Model | Agonist | Compound | IC50 (nM) | Notes | Source |
| Guinea Pig Bladder Strip | Carbachol (B1668302) | Tolterodine | 14 | Potent inhibition of carbachol-induced contractions. | drugbank.commedchemexpress.com |
| Guinea Pig Bladder Strip | Carbachol | 5-HM | 5.7 | Active metabolite (5-hydroxymethyl tolterodine) also shows potent inhibition. | drugbank.com |
| Human Bladder Strip | Carbachol | Tolterodine | ~4.0 | Competitive inhibition. | ncats.iobiocrick.com |
| Guinea Pig Bladder Strip | Carbachol | Tolterodine | ~3.0 | Competitive inhibition. | ncats.iobiocrick.com |
| Guinea Pig Bladder Strip | EFS | Tolterodine | 0.3 µM | Inhibition of electrical field stimulation-induced contractions. | europa.eu |
EFS: Electrical Field Stimulation; 5-HM: 5-hydroxymethyl tolterodine.
Analysis of Intracellular Calcium Mobilization
Muscarinic receptor activation, particularly via the Gq/11 pathway, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores (endoplasmic reticulum), leading to an increase in intracellular calcium concentration ([Ca2+]i) mdpi.comresearchgate.netgithub.iogenome.jp. Tolterodine, as a muscarinic antagonist, inhibits these calcium-mobilizing effects.
In studies using bladder smooth muscle cells and submandibular gland cells isolated from cynomolgus monkeys, tolterodine was shown to reduce intracellular calcium mobilization induced by carbachol caymanchem.com. The Ki values for this inhibition in these specific cell types were reported as 3.16 nM for bladder smooth muscle cells and 2 nM for submandibular gland cells caymanchem.com. This demonstrates tolterodine's ability to block the downstream signaling events initiated by muscarinic receptor activation, which are crucial for smooth muscle contraction and glandular secretion.
Secondary Messenger System Alterations
Muscarinic receptors are coupled to various G proteins, mediating diverse intracellular signaling pathways. M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, which activate PLC, leading to the production of IP3 and DAG, and subsequent increases in intracellular calcium and protein kinase C (PKC) activity mdpi.comresearchgate.netgithub.iogenome.jp. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and downstream effects mediated by protein kinase A (PKA) mdpi.comwikipedia.orggenecards.orgmdpi.com.
Comparative Pharmacological Profiles with Other Muscarinic Antagonists (Preclinical)
Tolterodine's pharmacological profile has been extensively compared with other antimuscarinic agents used for OAB, such as oxybutynin and darifenacin (B195073), particularly in preclinical studies.
Comparative Receptor Binding Selectivity
A key area of comparison is receptor binding selectivity. While tolterodine exhibits potent antagonism across all muscarinic receptor subtypes (M1-M5) in vitro, it is generally considered non-selective with respect to these subtypes nih.govdrugbank.comnih.goveinj.orgresearchgate.net. In contrast, agents like darifenacin have demonstrated significant selectivity for the M3 receptor subtype over M1 and M2 receptors, with selectivity ratios of 9.3:1 or 16:1 for M3 over M1 researchgate.netpsu.edu. Solifenacin also shows moderate selectivity for M3 over M1 and M2 receptors researchgate.net. Oxybutynin, like tolterodine, is largely non-selective but may show marginal selectivity for M3 over M2/M5 subtypes nih.govresearchgate.net.
This difference in subtype selectivity influences the drugs' interaction with muscarinic receptors in various tissues. For instance, M1 and M2 receptors in the brain are implicated in cognitive function researchgate.netnih.gov. Oxybutynin and other less selective agents have shown greater binding affinity in the cerebral cortex compared to the bladder, suggesting a higher potential for central nervous system (CNS) side effects einj.orgnih.gov. Tolterodine and darifenacin, on the other hand, have shown lower binding activity in the cerebral cortex relative to the bladder, indicating a potentially better CNS tolerability profile einj.orgpsu.edunih.govresearchgate.net.
In terms of functional selectivity, tolterodine demonstrates a favorable profile for the urinary bladder over salivary glands in vivo, which is not attributable to its in vitro receptor subtype selectivity biocrick.comresearchgate.netnih.gov. This functional selectivity is a significant aspect of its therapeutic advantage, contributing to a lower incidence of dry mouth compared to less selective agents like oxybutynin nih.gov.
Table 3.5.1.1: Comparative Muscarinic Receptor Binding Selectivity (Preclinical)
| Drug | M1 Selectivity | M2 Selectivity | M3 Selectivity | M4 Selectivity | M5 Selectivity | Overall Selectivity Profile | Notes on Tissue Selectivity (Bladder vs. Salivary Gland) | Sources |
| Tolterodine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | Pan-selective | Favorable for bladder over salivary glands in vivo | nih.govdrugbank.comnih.goveinj.orgresearchgate.net |
| Oxybutynin | Non-selective | Non-selective | Marginal M3 | Non-selective | Marginal M5 | Largely non-selective | Less favorable for bladder over salivary glands in vivo | nih.govncats.iobiocrick.comresearchgate.net |
| Darifenacin | Low M1 | Low M2 | High M3 | Low M1 | Low M1 | M3 selective | Favorable for bladder over salivary glands in vivo | researchgate.netpsu.edu |
| Solifenacin | Moderate M1 | Moderate M2 | Moderate M3 | Moderate M1 | Moderate M1 | Moderate M3 | Favorable for bladder over salivary glands in vivo | researchgate.net |
Note: Selectivity is often described in terms of relative affinity (e.g., fold-difference) compared to other subtypes. "Non-selective" indicates similar affinities across multiple subtypes.
Compound Name List
Tolterodine fumarate (B1241708)
Tolterodine
5-hydroxymethyl tolterodine (5-HM)
Oxybutynin
Darifenacin
Solifenacin
Trospium
Propiverine
Comparative Functional Antagonism in Isolated Preparations
Tolterodine demonstrates potent and competitive antagonism at muscarinic receptors. In isolated bladder preparations, tolterodine effectively inhibits carbachol-induced contractions. Studies using guinea pig bladder strips have reported a dissociation constant (KB) of 3.0 nM and a pA2 value of 8.6, with a Schild slope of 0.97, indicating competitive antagonism nih.gov. Similar results were observed in human bladder preparations, where tolterodine exhibited a KB of 4.0 nM and a pA2 of 8.4 nih.gov. The affinity of tolterodine for urinary bladder muscarinic receptors is consistently reported in the nanomolar range fda.govnih.gov.
When compared to oxybutynin, another common antimuscarinic agent, tolterodine showed equipotent activity in guinea pig bladder preparations, with a KB of 4.4 nM for oxybutynin nih.gov. Tolterodine has also been shown to be as active as oxybutynin in inhibiting electrically induced contractions of human detrusor muscle ex vivo hres.cahres.ca. Functional studies in isolated bladder strips demonstrated that tolterodine inhibited carbachol-induced contractions with an IC50 of 14 nM in guinea pig bladder nih.govncats.io.
The major active metabolite of tolterodine, 5-hydroxymethyl tolterodine (5-HM), also exhibits potent muscarinic receptor antagonism. In isolated guinea pig bladder preparations, 5-HM inhibited carbachol-induced contractions with an IC50 of 5.7 nM nih.gov. Both tolterodine and 5-HM are considered non-selective with respect to muscarinic receptor subtypes (M1-M5) auajournals.orgresearchgate.net. However, tolterodine has shown approximately a 3-fold higher affinity for the M2 subtype compared to the M3 subtype, while oxybutynin demonstrated a higher affinity for the M3 subtype auajournals.org.
Table 1: Comparative Antimuscarinic Potency in Isolated Bladder Preparations
| Compound | Preparation | IC50 (nM) | KB (nM) | pA2 | Schild Slope | Reference |
| Tolterodine | Guinea Pig Bladder | 14 | 3.0 | 8.6 | 0.97 | nih.govnih.gov |
| Tolterodine | Human Bladder | 4.0 | 4.0 | 8.4 | 1.04 | nih.gov |
| 5-HM | Guinea Pig Bladder | 5.7 | - | - | - | nih.gov |
| Oxybutynin | Guinea Pig Bladder | - | 4.4 | 8.5 | 0.89 | nih.gov |
Non-Muscarinic Target Interactions (In Vitro Characterization)
Tolterodine and its primary active metabolite, 5-HM, have been extensively characterized for their interactions with various non-muscarinic targets to assess their specificity. Research indicates that both compounds exhibit a high degree of specificity for muscarinic receptors, with negligible activity or affinity for several other neurotransmitter receptors and cellular targets.
Other Neurotransmitter Receptor Activities (e.g., Adrenergic, Histamine)
Tolterodine exhibits very weak affinity for adrenergic and histamine receptors. In vitro studies indicate that tolterodine weakly inhibits effects mediated by alpha-adrenergic receptors, with IC50 values in the micromolar range nih.gov. Its potency in blocking alpha-adrenoceptors was approximately 200 times lower than its antimuscarinic potency nih.gov. Similarly, tolterodine's interaction with histamine receptors was weak, with IC50 values also in the micromolar range and its potency approximately 27 times lower than its antimuscarinic activity nih.gov.
Consistent with these findings, tolterodine has been described as having a very weak affinity for α-adrenoreceptors and histamine receptors hres.cahres.cahres.cahres.ca. Furthermore, tolterodine demonstrated negligible activity or affinity for a broad range of other neurotransmitter receptors and potential cellular targets, including adrenergic, serotonergic, histaminergic, and excitatory amino acid receptors ncats.iopfizer.comdrugbank.comregionuppsala.serxlist.commedsinfo.com.aueuropa.eu. Radioligand binding data on 54 different receptors and binding sites confirmed that tolterodine and its metabolite 5-HM bind with significant affinity only at muscarinic receptors nih.gov.
Table 2: Comparative Potency of Tolterodine at Non-Muscarinic Targets (In Vitro)
| Target Receptor/Channel | IC50 (nM) | Relative Potency vs. Antimuscarinic Activity | Reference |
| Muscarinic Receptor (Bladder) | 14 | 1 (Reference) | nih.gov |
| Histamine Receptor | > 27,000 (µM range) | ~1/27 | nih.gov |
| α-Adrenergic Receptor | > 200,000 (µM range) | ~1/200 | nih.gov |
| Calcium Channels | > 370,000 (µM range) | ~1/370-485 | nih.gov |
| L-type Ca2+ Channel (1 Hz) | 143 | - | researchgate.net |
| L-type Ca2+ Channel (0.1 Hz) | 1084 | - | researchgate.net |
Compound List
Tolterodine
Tolterodine fumarate
5-hydroxymethyl tolterodine (5-HM)
Carbachol
Acetylcholine
Oxybutynin
Darifenacin
UH-AH 37
AQ-RA 741
Atropine
Structure Activity Relationship Sar Studies of Tolterodine and Its Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational Approaches and Predictive Models
Computational methods play a significant role in modern drug discovery by enabling the prediction of a compound's activity and properties based on its structure, thereby guiding experimental efforts. For tolterodine (B1663597) and its derivatives, various computational strategies have been employed to understand their interactions with muscarinic receptors and to predict their pharmacological behavior.
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent computational technique used to establish mathematical relationships between the chemical structure of molecules and their biological activity nih.govfrontiersin.orgacs.orghufocw.org. By analyzing a series of related compounds, QSAR models can identify key structural features that contribute to or detract from a drug's efficacy. For instance, QSAR studies can be combined with molecular docking to correlate structural properties with binding affinities to specific receptor subtypes rsc.org.
Hansen Solubility Parameters (HSP) and related computational tools like HSPiP have been utilized to predict optimal solvent systems for drug delivery, indirectly informing formulation strategies that can impact bioavailability and, consequently, observed activity researchgate.netresearchgate.net. These models analyze parameters such as dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh) to predict solubility and compatibility researchgate.netresearchgate.net.
Furthermore, advanced computational approaches, such as those that construct physical models of binding sites (e.g., Surflex-QMOD), aim to move beyond simple correlations by incorporating a more mechanistic understanding of protein-ligand interactions. These methods have shown promise in making accurate predictions, even in cases with complex, non-additive structure-activity effects, and can be applied to various drug classes, including muscarinic antagonists nih.gov. Predictive models are essential for rational drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of desired activity frontiersin.orgacs.org.
Molecular Descriptors and Their Correlation with Activity
Molecular descriptors are numerical representations of a molecule's structure and physicochemical properties, which are then used in QSAR and other computational modeling techniques to predict biological activity nih.govhufocw.orgnih.gov. The selection and analysis of appropriate molecular descriptors are critical for building robust and predictive SAR models.
Research into tolterodine's activity has explored various descriptors that correlate with its muscarinic receptor binding and pharmacological effects. For example, studies investigating muscarinic receptor antagonists have utilized descriptors related to molecular volume and other physicochemical properties to understand their interactions with receptor subtypes rsc.org. While specific descriptors directly linked to tolterodine's activity are detailed in specialized literature, general QSAR studies highlight the importance of descriptors such as:
Topological Descriptors: These describe the molecular structure and connectivity, such as the number of atoms, bonds, or specific functional groups nih.govhufocw.org.
Physicochemical Descriptors: These include properties like lipophilicity (e.g., LogP), polar surface area (TPSA), and molecular weight hufocw.orgresearchgate.netnih.gov. LogP values, for instance, are indicative of a compound's ability to cross biological membranes. Tolterodine tartrate has a high log P (5.6), suggesting significant lipophilicity researchgate.net.
Electronic Descriptors: These relate to the electron distribution within the molecule, such as partial charges or molecular orbital energies (e.g., HOMO/LUMO) nih.govhufocw.org.
3D Descriptors: These capture the three-dimensional shape and conformation of the molecule, including steric and electrostatic fields hufocw.orgrsc.org.
Studies have shown that descriptors like van der Waals volume, electrostatic fields, and topological indices can significantly correlate with biological activity nih.govhufocw.org. For instance, in anti-tubercular QSAR studies, descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were found to positively correlate with activity, while SpMAD_Dzs 6 negatively correlated nih.gov. The precise descriptors that best predict tolterodine's muscarinic receptor affinity and selectivity would be identified through specific QSAR analyses of tolterodine and its analogs, correlating these descriptors with experimental binding data (e.g., pKi values) across different muscarinic receptor subtypes ics.orgdrugbank.comnih.govnih.gov. The correlation between these molecular properties and the observed pharmacological effects is the cornerstone of SAR studies, enabling the design of molecules with enhanced potency and selectivity.
Mechanistic Metabolism and Biotransformation of Tolterodine
Major Metabolic Pathways: Oxidation and N-Dealkylation
The metabolic journey of tolterodine (B1663597) in humans is characterized by two primary oxidative pathways: oxidation of the 5-methyl group and N-dealkylation of the tertiary amine. nih.govnih.govuspto.gov The more prominent of these pathways is the oxidation of the methyl group on the phenol (B47542) ring, which results in a stepwise conversion to the 5-hydroxymethyl metabolite of tolterodine and subsequently to the 5-carboxylic acid metabolite. uspto.gov The second pathway involves the removal of one of the isopropyl groups from the nitrogen atom, a process known as N-dealkylation. nih.govuspto.gov In vitro studies utilizing human liver microsomes have confirmed that the 5-hydroxymethyl metabolite and N-dealkylated tolterodine are the major metabolites, accounting for a substantial portion of the total metabolism. uspto.gov
Cytochrome P450 Enzyme System Involvement
The biotransformation of tolterodine is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. researchgate.netnih.govmdpi.com Specific isoforms of the CYP system are responsible for catalyzing the distinct metabolic pathways of tolterodine.
The N-dealkylation of tolterodine is primarily mediated by the CYP3A4 isoenzyme. nih.gov Research has established a strong correlation between the formation of N-dealkylated tolterodine and CYP3A activity. nih.gov While CYP3A4 is the main contributor, in vitro studies with microsomes from cells overexpressing specific CYP isoforms have suggested that CYP2C9 and CYP2C19 can also form N-dealkylated tolterodine, although to a lesser extent. nih.gov In individuals who are poor metabolizers via CYP2D6, the CYP3A4-mediated N-dealkylation becomes the predominant metabolic pathway for tolterodine. clinpgx.org
Understanding the enzyme kinetics, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), is essential for predicting the rate of metabolism and potential for drug-drug interactions. For the N-dealkylation of tolterodine, the Km for the formation of the N-dealkylated metabolite by CYP3A4 has been found to be similar to that observed in human liver microsomes. nih.gov However, specific numerical values for Km and Vmax for the CYP2D6-mediated formation of 5-HMT and the CYP3A4-mediated N-dealkylation in human liver microsomes are not consistently reported in the reviewed literature. One study did calculate the intrinsic clearance (Vmax/Km) for the conversion of tolterodine to 5-HMT by various CYP2D6 genetic variants.
| Metabolic Pathway | Primary Enzyme | Kinetic Parameters |
|---|---|---|
| 5-Hydroxymethylation | CYP2D6 | Specific Km and Vmax values in human liver microsomes are not readily available in the literature. Intrinsic clearance (Vmax/Km) has been assessed for different CYP2D6 variants. |
| N-Dealkylation | CYP3A4 | The Km for formation by CYP3A4 is reported to be similar to that in human liver microsomes, though specific values are not consistently provided. nih.gov |
| Metabolite | Pharmacological Activity | Receptor Affinity |
|---|---|---|
| 5-Hydroxymethyl Tolterodine (5-HMT) | Potent antimuscarinic agent, equipotent to tolterodine. clinpgx.org | High affinity for muscarinic receptors. |
| N-Dealkylated Tolterodine | Considered to have significantly less or no antimuscarinic activity compared to tolterodine and 5-HMT. | Lower affinity for muscarinic receptors. |
Prodrug Strategies (e.g., Fesoterodine) and Their Conversion to 5-HMT
To optimize the delivery and pharmacokinetic profile of the active moiety, 5-HMT, a prodrug approach has been successfully employed with the development of fesoterodine (B1237170). Fesoterodine is an ester prodrug that is rapidly and extensively hydrolyzed by non-specific, ubiquitous esterases in the plasma to its active metabolite, 5-HMT. This conversion bypasses the CYP2D6-mediated metabolism that is required for the formation of 5-HMT from tolterodine.
This prodrug strategy offers a significant advantage by providing a more consistent and genotype-independent exposure to the active metabolite, 5-HMT. In contrast, treatment with tolterodine can result in variable exposure to tolterodine and 5-HMT depending on an individual's CYP2D6 genotype. The conversion of fesoterodine to 5-HMT is a rapid process, and following oral administration, fesoterodine itself is not detected in the plasma.
Role of Esterases in Prodrug Hydrolysis
Tolterodine itself is not a prodrug that undergoes hydrolysis by esterases. However, the role of esterases is critically relevant in the context of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Fesoterodine, a distinct therapeutic agent, was developed as a prodrug of 5-HMT. nih.gov Following administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the blood to form 5-HMT. nih.govmdpi.com
This pathway contrasts with the metabolism of tolterodine, which relies on cytochrome P450 enzymes to produce 5-HMT. nih.gov The use of a prodrug like fesoterodine allows for the direct and consistent formation of the active moiety 5-HMT, bypassing the polymorphic CYP2D6 pathway that metabolizes the parent tolterodine. nih.govnih.gov This esterase-mediated activation of fesoterodine ensures that exposure to the active metabolite is independent of the patient's genetic makeup regarding CYP2D6. nih.gov The conversion of pharmacologically inactive prodrugs to active metabolites is a common strategy mediated by hydrolytic enzymes like esterases. longdom.orglongdom.org
Genetic Polymorphisms and Enzyme Activity (Mechanistic Impact)
CYP2D6 Polymorphism and Metabolic Phenotype
The metabolism of tolterodine is significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) gene. nih.govuspto.gov This enzyme is responsible for the primary metabolic pathway of tolterodine: the hydroxylation of the 5-methyl group to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govnih.govnih.gov
The CYP2D6 gene is highly polymorphic, with over 125 known allelic variants, leading to a wide range of enzymatic activity among individuals. mdpi.commdpi.com Based on their genotype, individuals can be classified into distinct metabolic phenotypes:
Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, representing the "normal" metabolic capacity.
Poor Metabolizers (PMs): Individuals who inherit two non-functional alleles. These individuals have deficient or absent CYP2D6 enzyme activity. nih.gov Approximately 7% of Caucasians are poor metabolizers. nih.gov
Intermediate Metabolizers (IMs): Individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased metabolic capacity compared to EMs.
Ultrarapid Metabolizers (UMs): Individuals who carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. mdpi.commdpi.com
In EMs, tolterodine is rapidly metabolized to 5-HMT. nih.gov In stark contrast, PMs metabolize tolterodine at a much slower rate. fda.gov This leads to a significantly lower systemic clearance and a longer elimination half-life of the parent drug in PMs compared to EMs. nih.govuspto.gov
Implications for Metabolite Exposure at the Molecular Level
The genetic polymorphism of CYP2D6 has profound implications for the systemic exposure to tolterodine and its metabolites at the molecular level. nih.govresearchgate.net
In Extensive Metabolizers (EMs) , the efficient CYP2D6-mediated hydroxylation results in lower plasma concentrations of the parent drug, tolterodine, and significant concentrations of the active 5-HMT metabolite. nih.gov The mean systemic clearance of tolterodine in EMs is approximately 44 L/hr, with an elimination half-life of 2-3 hours. nih.govuspto.gov
In Poor Metabolizers (PMs) , the deficiency in CYP2D6 activity leads to a metabolic shift. The clearance of tolterodine is about five times lower than in EMs, resulting in a seven-fold higher maximum serum concentration at steady-state. nih.gov The elimination half-life is extended to approximately 9-10 hours. nih.govfda.gov Consequently, PMs have significantly higher serum concentrations of tolterodine, while the active 5-HMT metabolite is often found in negligible or undetectable concentrations. nih.govuspto.govfda.gov
Table 1: Influence of CYP2D6 Phenotype on Tolterodine and 5-HMT Pharmacokinetics
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
|---|---|---|---|
| Systemic Clearance (CL/F) of Tolterodine | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | nih.gov |
| Elimination Half-life (t1/2) of Tolterodine | 2.3 ± 0.6 hours | 9.6 ± 1.5 hours | nih.govfda.gov |
| 5-HMT Serum Concentration | Quantifiable | Undetectable / Negligible | nih.govfda.gov |
| Elimination Half-life (t1/2) of 5-HMT | 2.9 ± 0.4 hours | Not Applicable | nih.govfda.gov |
Investigation of Novel or Minor Metabolic Pathways
While the primary metabolic pathway for tolterodine is hydroxylation via CYP2D6, alternative and minor pathways contribute to its biotransformation, particularly in individuals with deficient CYP2D6 activity. nih.govscialert.net
The main alternative pathway is N-dealkylation , which is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4). nih.govnih.govresearchgate.net In CYP2D6 poor metabolizers, this N-dealkylation route becomes the principal pathway for tolterodine elimination. uspto.govfda.gov This pathway leads to the formation of N-dealkylated tolterodine. nih.gov Studies using human liver microsomes have shown a strong correlation between the formation of this metabolite and CYP3A activity. nih.gov Further research has confirmed that CYP2C9 and CYP2C19 may also contribute to a lesser extent to the formation of the N-dealkylated metabolite. nih.gov
Further metabolism can occur on the primary metabolites. The 5-hydroxymethyl metabolite (5-HMT) can be further oxidized to form the 5-carboxylic acid metabolite (tolterodine acid). nih.gov Additionally, N-dealkylation can occur on this acidic metabolite. scialert.netscialert.net In patients with renal impairment, exposure to several of these other metabolites, including tolterodine acid, N-dealkylated tolterodine acid, and N-dealkylated hydroxylated tolterodine, has been observed to be significantly higher (10-30 fold) than in healthy volunteers. fda.gov
A recent in-vitro study also explored the N-dealkylation of tolterodine by CYP3A4, which leads to the formation of acetone (B3395972) as a volatile metabolite, proposing a potential non-invasive method to monitor CYP3A4 activity. researchgate.net
Preclinical Pharmacological Investigations and in Vitro / in Vivo Models
Animal Models for Muscarinic Antagonist Research
Animal models are crucial for understanding the pharmacological actions of drugs like tolterodine (B1663597), providing insights into their efficacy and tissue-specific effects before human clinical trials.
Studies utilizing isolated organ baths have been instrumental in characterizing tolterodine's direct effects on bladder smooth muscle. These experiments typically involve measuring the inhibition of agonist-induced contractions, such as those caused by carbachol (B1668302) or electrical field stimulation.
Tolterodine has demonstrated significant efficacy in inhibiting carbachol-induced contractions of isolated urinary bladder strips from various species, including guinea pigs and rats nih.govresearchgate.netmedchemexpress.comnih.govmedchemexpress.comajol.info. For instance, in guinea pig bladder strips, tolterodine exhibited an IC50 value of 14 nM, indicating potent antagonism of muscarinic receptors mediating bladder contraction researchgate.netmedchemexpress.comnih.govmedchemexpress.com. Similarly, it effectively inhibited contractions of human detrusor muscle preparations ex vivo nih.govhres.ca. These studies consistently show tolterodine acting as a competitive muscarinic receptor antagonist, demonstrating a concentration-dependent blockade of bladder smooth muscle activity nih.govhres.canih.gov.
Furthermore, research has compared tolterodine's effects with other antimuscarinic agents. In human isolated urinary bladder smooth muscles, tolterodine was found to be equipotent to oxybutynin (B1027) and acted as an effective and competitive muscarinic receptor antagonist nih.govnih.gov. The antimuscarinic potency of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HM), was found to be significantly greater than their effects on other cellular targets, such as histamine (B1213489) receptors or calcium channels, highlighting their specificity for muscarinic receptors researchgate.netnih.govmedchemexpress.com.
Table 1: In Vitro Functional Antagonism of Tolterodine on Bladder Contractions
| Model/Agonist | Compound | IC50 (nM) | Reference(s) |
| Guinea Pig Bladder (Carbachol) | Tolterodine | 14 | researchgate.netmedchemexpress.comnih.govmedchemexpress.com |
| Guinea Pig Bladder (Carbachol) | 5-HM | 5.7 | researchgate.netmedchemexpress.comnih.govmedchemexpress.com |
| Guinea Pig Bladder (Carbachol) | Tolterodine | 3.0 | nih.gov |
| Human Bladder (Carbachol) | Tolterodine | 4.0 | nih.gov |
| Rat Bladder (Carbachol) | Tolterodine | 0.35 µM (350 nM) | ajol.info |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.
In vivo studies in anesthetized animals, particularly cats, have been crucial for assessing tolterodine's functional selectivity between the urinary bladder and salivary glands. These studies typically involve measuring the inhibition of acetylcholine-induced bladder contractions and electrically induced salivation.
Tolterodine has consistently demonstrated a favorable tissue selectivity profile in vivo, exhibiting significantly greater potency in inhibiting acetylcholine-induced urinary bladder contractions compared to its effects on salivation nih.govhres.caeinj.orgeinj.orgfda.govresearchgate.nettci-thaijo.orgresearchgate.netnih.gov. In anesthetized cats, intravenous administration of tolterodine showed a more effective inhibition of bladder contraction than salivation researchgate.net. Specifically, tolterodine was found to be significantly more potent in inhibiting bladder contractions (ID50 105 nmol/kg) than salivary secretion (ID50 268 nmol/kg) in anesthetized cats fda.gov. This selectivity translates to a more pronounced and sustained effect on the bladder compared to salivary glands researchgate.net. Furthermore, studies in mice indicated that tolterodine binds more selectively to muscarinic receptors in the bladder than in the submaxillary gland einj.orgeinj.org.
Tolterodine's effects on bladder capacity have also been investigated in conscious rats. Low doses of tolterodine significantly increased bladder capacity without increasing residual volume in control rats, suggesting an inhibitory effect on bladder afferent nerves. However, it had no such effect in rats with desensitized C-fiber bladder afferent nerves nih.gov.
The functional selectivity of tolterodine for the urinary bladder over other tissues, such as the salivary glands, is a key aspect of its therapeutic profile. This selectivity is assessed by comparing its antimuscarinic effects on bladder contraction versus salivation in vivo.
Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HM), exhibit favorable selectivity for the bladder over salivary glands in vivo researchgate.netnih.govresearchgate.netnih.gov. This tissue selectivity cannot be attributed to selectivity for a single muscarinic receptor subtype, as tolterodine is generally considered non-selective across the M1-M5 subtypes researchgate.netnih.govfda.govnih.govfaimallusr.com. In anesthetized cats, tolterodine and 5-HM demonstrated a greater ability to inhibit acetylcholine-induced bladder contraction than electrically-evoked salivation, a profile that contrasts with oxybutynin, which showed the opposite selectivity researchgate.net. This observed selectivity in vivo suggests a preferential action on bladder muscarinic receptors or a differential impact on bladder smooth muscle compared to salivary glands, even without specific receptor subtype preference fda.govresearchgate.netnih.gov. The selectivity for the urinary bladder over the brain was also found to be higher for tolterodine compared to oxybutynin in rats einj.org.
In Vitro Cell-Based Assays
In vitro cell-based assays, particularly those utilizing recombinant receptor expression systems, provide a precise method for evaluating the affinity and selectivity of compounds for specific muscarinic receptor subtypes.
Chinese Hamster Ovary (CHO) cells engineered to express specific human muscarinic receptor subtypes (M1-M5) are widely used for binding and functional assays. These studies allow for the direct comparison of a compound's affinity across different receptor subtypes.
Table 2: Binding Affinities (Ki) of Tolterodine at Human Recombinant Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nmol/L) | Reference(s) |
| M1 | 5.0 | europa.eu |
| M2 | 14 | europa.eu |
| M3 | 4.6 | europa.eu |
| M4 | 4.6 | europa.eu |
| M5 | 7.2 | europa.eu |
Note: Data represents binding affinities determined using radioligand competition assays.
While extensive research has been conducted using recombinant cell lines and isolated tissues, specific details regarding the use of primary cell culture models for tolterodine's preclinical evaluation were not prominently featured in the reviewed literature. The primary focus for in vitro characterization has been on recombinant systems and isolated organ preparations, which effectively capture the compound's interaction with muscarinic receptors and smooth muscle tissue.
Compound List:
Tolterodine
Tolterodine fumarate (B1241708)
5-hydroxymethyl tolterodine (5-HM)
(R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine
(R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropanamine
DD01
PNU-200577
Oxybutynin
Solifenacin
Propiverine
AE9C90CB
UH-AH 37
AQ-RA 741
SPM 7605
SPM 5509
SPM 6923
SPM 7833
SPM 5509
SPM 7605
Izalpinin
Tectochrysin
Yakuchinone A
Yakuchinone B
Nootkatone
Ritobegron
KPR-5714
Mirabegron
Pharmacodynamic Biomarkers in Preclinical Studies (Non-Clinical Parameters)
Preclinical pharmacological investigations employ various biomarkers to quantify the effects of tolterodine on physiological systems relevant to overactive bladder. Key pharmacodynamic parameters assessed include the inhibition of involuntary bladder contractions and the modulation of salivation, serving as indicators of bladder selectivity.
In vitro studies have demonstrated tolterodine's potent ability to inhibit carbachol- or acetylcholine-induced contractions in isolated bladder preparations from various species, including guinea pigs and humans fda.govnih.gov. In vivo studies, particularly in anesthetized cats, have further characterized its effects. Tolterodine exhibits significant potency in inhibiting acetylcholine-induced urinary bladder contractions, with an ID50 of 105 nmol/kg fda.govnih.gov. Concurrently, its impact on salivation, a common side effect associated with antimuscarinic agents, has been evaluated. Electrically induced salivation in anesthetized cats is inhibited by tolterodine with an ID50 of 268 nmol/kg fda.govnih.gov. This differential potency in inhibiting bladder contractions compared to salivation highlights a key pharmacodynamic characteristic of tolterodine.
Table 1: Comparative Pharmacodynamic Effects in Preclinical Models
| Parameter | Tolterodine (in vivo, anesthetized cat) | Comparison with Oxybutynin (in vivo, anesthetized cat) | Source |
| Inhibition of Acetylcholine-induced Bladder Contraction (ID50) | 105 nmol/kg | More potent than terodiline | fda.govnih.gov |
| Inhibition of Electrically-induced Salivation (ID50) | 268 nmol/kg | Less potent than bladder contraction inhibition | fda.govnih.gov |
| Functional Selectivity (Bladder vs. Salivary Glands) | Demonstrates bladder selectivity | Oxybutynin displays opposite tissue selectivity | nih.govresearchgate.netnih.govfda.gov |
Target Engagement Studies in Preclinical Models
Target engagement studies for tolterodine fumarate primarily focus on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are the primary targets mediating bladder contraction and salivation. Preclinical investigations have confirmed tolterodine's role as a potent and competitive antagonist at these receptors.
Radioligand binding assays have established that tolterodine binds with high affinity to muscarinic receptors in various tissues. For instance, in guinea pig tissues, its affinity (Ki) for muscarinic receptors in the cerebral cortex is approximately 0.75 nM, in the heart is approximately 1.6 nM, and in the bladder is 2.7 nM. In human bladder preparations, the affinity is reported as 3.3 nM nih.gov. These findings indicate that tolterodine engages muscarinic receptors across different subtypes and species with considerable potency.
Table 2: Muscarinic Receptor Binding Affinities of Tolterodine
| Receptor Subtype | Tissue/Species | Affinity (Ki, nM) | Source |
| M1 | Guinea Pig Cortex | ~0.75 | nih.gov |
| M2 | Guinea Pig Heart | ~1.6 | nih.gov |
| M3 | Human Bladder | ~3.3 | nih.gov |
| M2 | Guinea Pig Bladder | ~2.7 | nih.gov |
| M3 | Guinea Pig Bladder | ~4.0 | nih.gov |
Note: Data reflects binding affinities where reported; tolterodine is generally considered non-selective across subtypes in vitro, but exhibits functional selectivity in vivo.
Development of Novel Preclinical Models for Muscarinic Antagonist Evaluation
The development and refinement of preclinical models have been instrumental in understanding and evaluating muscarinic antagonists like tolterodine. These models aim to accurately predict in vivo efficacy and, crucially, tissue selectivity, which correlates with reduced adverse effects.
Traditional preclinical evaluations involve in vitro assays using isolated bladder smooth muscle strips to measure the inhibition of receptor-mediated contractions induced by agonists such as acetylcholine or carbachol fda.govnih.govresearchgate.net. These assays provide fundamental data on a compound's direct antimuscarinic potency.
In vivo models, such as those utilizing anesthetized cats, have been pivotal in establishing tissue selectivity. By comparing the dose required to inhibit bladder contractions versus the dose required to inhibit salivation, researchers can quantify an agent's preference for the bladder fda.govnih.gov. Studies have shown that tolterodine is significantly more potent in inhibiting bladder contractions than salivation in these models, a profile that contrasts with other agents like oxybutynin, which may exhibit different selectivity patterns nih.gov.
The characterization of distinct muscarinic receptor subtypes (M1-M5) has further advanced preclinical evaluation. While tolterodine is not subtype-selective in vitro, understanding the distribution and function of these subtypes in the bladder and other organs (like salivary glands) allows for a more nuanced assessment of drug action researchgate.netresearchgate.netcapes.gov.br. Research into genetically modified animal models, such as receptor knockout mice, offers sophisticated tools to dissect the roles of specific receptor subtypes in bladder physiology and pharmacology, although tolterodine's non-selective binding profile means its evaluation often relies on functional outcomes rather than single-subtype blockade researchgate.netcapes.gov.br.
Moreover, the development of novel drug delivery systems, such as transdermal hydrogels for tolterodine, has necessitated the development of specific preclinical models to assess their permeation characteristics, pharmacokinetic profiles, and sustained pharmacodynamic effects. For instance, in vitro permeation studies using mouse skin and in vivo studies in rabbits have been employed to evaluate the efficacy of these novel formulations, including their ability to produce prolonged inhibition of pilocarpine-induced bladder contractions in rats nih.gov. These advancements in modeling allow for a more comprehensive understanding of how drug formulation impacts therapeutic delivery and efficacy.
Advanced Analytical and Spectroscopic Characterization of Tolterodine Fumarate
Chromatographic Methodologies for Quantification and Purity Assessment
Chromatographic techniques are fundamental for separating, identifying, and quantifying tolterodine (B1663597) fumarate (B1241708) and its potential impurities.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the assay and impurity profiling of tolterodine fumarate. Various methods have been developed and validated to ensure sensitivity, specificity, and robustness.
Commonly utilized stationary phases include C18 and C8 columns, with dimensions typically around 250 mm × 4.6 mm and particle sizes of 5 µm scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., potassium phosphate, orthophosphoric acid, ammonium (B1175870) acetate) with controlled pH scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Gradient elution is frequently employed to achieve optimal separation of tolterodine from its related substances araijournal.comajpaonline.comresearchgate.net. Detection is typically performed using UV detectors, with wavelengths set around 205-220 nm, where tolterodine exhibits significant absorbance scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.net. Methods are often validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, specificity, and stability-indicating capabilities scholarsresearchlibrary.comaraijournal.comajpaonline.comresearchgate.netmdpi.com. For instance, one study reported a linearity range of 10.0–60.0 µg/mL for tolterodine with good precision (RSD < 0.2%) scholarsresearchlibrary.com. Another method achieved a retention time of approximately 3.7 minutes, with the entire analysis completed within 8 minutes, and demonstrated a percent recovery yield of 100.36% mdpi.com.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 araijournal.com | Method 3 ajpaonline.com | Method 4 mdpi.com |
| Column | Hypersil BDS C18 | Symmetry C8 (250 × 4.6 mm, 5.0 µm) | X-terra C18 (250×4.6 mm, 5.0 µm) | Agilent TC C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Potassium Phosphate pH 4.5 & Acetonitrile (Gradient) | Methanol & 0.1% Orthophosphoric acid (90:10, Gradient) | Acetonitrile: 0.1% v/v Phosphoric acid (35:65, Gradient) | Optimized mobile phase (HSPiP/QbD assisted) |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 205 nm | 220 nm | 210 nm | Not specified |
| Retention Time | Not specified | Not specified | Not specified | ~3.7 min |
| Linearity Range | 10.0–60.0 µg/mL | Not specified | Not specified | 5–30 µg/mL |
| Precision (RSD) | < 0.2% | Not specified | Not specified | Not specified |
| Recovery | Not specified | Not specified | Not specified | 100.36% |
LC-MS/MS is a highly sensitive and selective technique, particularly valuable for the quantification of tolterodine and its metabolites (such as 5-hydroxymethyl tolterodine) in complex biological matrices like plasma, and for detecting trace impurities. Methods typically employ reversed-phase chromatography followed by tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode.
A common approach involves an Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) with an isocratic mobile phase comprising ammonium acetate (B1210297) and acetonitrile nih.govresearchgate.net. Detection of tolterodine and its deuterated internal standard (tolterodine-d6) is performed using proton adducts at m/z 326.1→147.1 and 332.3→153.1, respectively nih.gov. The method has been validated for linear concentration ranges as low as 20.00–5000.00 pg/mL for both tolterodine and its metabolite nih.govresearchgate.net. Precision values (intra- and inter-day) for tolterodine were reported between 0.62–6.36% and 1.73–4.84%, respectively, with corresponding accuracy values ranging from 98.75–103.56% (intra-day) and 99.20–104.40% (inter-day) nih.govresearchgate.net.
Table 2: Representative LC-MS/MS Method Parameters and Validation for Tolterodine
| Parameter | Details |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) nih.govresearchgate.net |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (20:80 v/v, Isocratic) nih.govresearchgate.net |
| Flow Rate | 0.5 mL/min nih.govresearchgate.net |
| Detection Mode | MRM Positive Mode nih.govresearchgate.net |
| MRM Transitions | Tolterodine: 326.1→147.1; Tolterodine-d6: 332.3→153.1 nih.gov |
| Linearity Range | 20.00–5000.00 pg/mL nih.govresearchgate.net |
| Intra-day Precision | 0.62–6.36% (Tolterodine) nih.govresearchgate.net |
| Inter-day Precision | 1.73–4.84% (Tolterodine) nih.govresearchgate.net |
| Intra-day Accuracy | 98.75–103.56% (Tolterodine) nih.govresearchgate.net |
| Inter-day Accuracy | 99.20–104.40% (Tolterodine) nih.govresearchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique particularly suited for the analysis of polar compounds, including metabolites and impurities that may be challenging to retain and separate using traditional reversed-phase chromatography longdom.orgamsbiopharma.com. HILIC utilizes a polar stationary phase and a mobile phase rich in organic solvent with a small percentage of aqueous buffer, offering orthogonal selectivity compared to RP-HPLC. This mode can enhance sensitivity in mass spectrometry detection due to the use of highly organic mobile phases, facilitating efficient desolvation longdom.orgamsbiopharma.com. While specific published applications detailing HILIC for this compound were not detailed in the provided search snippets, the technique is generally recognized for its utility in analyzing polar APIs and their related substances in pharmaceutical analysis longdom.orgamsbiopharma.com.
Tolterodine is a chiral molecule, and its therapeutic activity is primarily attributed to the (R)-enantiomer. Therefore, determining the enantiomeric purity of this compound is critical. Chiral chromatography, typically chiral HPLC, is employed for this purpose.
Methods often utilize chiral stationary phases such as Chiralcel OD-H or Chiralpak AD-H columns researchgate.netingentaconnect.comnih.gov. The mobile phase commonly consists of a mixture of n-hexane and isopropyl alcohol, often with additives like diethylamine (B46881) (TEA) and trifluoroacetic acid (TFA) to enhance resolution and peak shape researchgate.netingentaconnect.comnih.gov. For example, one method employed n-hexane and isopropyl alcohol (85:15 v/v) with 0.075% TEA and 0.05% TFA, at a flow rate of 0.5 mL/min, achieving separation of enantiomers on a Chiralpak AD-H column ingentaconnect.com. This method demonstrated linearity for the (S)-enantiomer in the range of 0.05–1 µg/mL, with within-day and between-day relative standard deviations (RSD) less than 2% ingentaconnect.com. The limit of detection (LOD) for the (S)-isomer was reported as 0.75 ng (S/N = 3), and the limit of quantification (LOQ) was 0.05 µg/mL, with recovery rates between 98.2–104.8% ingentaconnect.com. Another study using a Chiralcel OD-H column with n-hexane and isopropyl alcohol (980:20 v/v) plus additives detected the S-isomer up to 0.1 µg/mL researchgate.netnih.gov.
Table 3: Representative Chiral HPLC Method Parameters for Tolterodine Enantiomeric Separation
| Parameter | Method 1 researchgate.netnih.gov | Method 2 ingentaconnect.com |
| Column | Chiralcel OD-H (250 mm x 4.6mm) | Chiralpak AD-H (250 mmx4.6 mm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (980:20 v/v) + 1 ml Diethylamine + 0.6 ml Trifluoroacetic acid | n-Hexane : Isopropyl Alcohol (85:15 v/v) + 0.075% Triethylamine + 0.05% Trifluoroacetic acid |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection Wavelength | Not specified | 283 nm |
| Detection Limit (S-isomer) | Up to 0.1 µg/mL | 0.75 ng (S/N = 3) |
| Quantification Limit (S-isomer) | Not specified | 0.05 µg/mL |
| Linearity Range | Not specified | 0.05–1 µg/mL |
| Precision (RSD) | Not specified | < 2% (within-day and between-day) |
| Recovery | Not specified | 98.2–104.8% |
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and identifying any structural variations or impurities.
Mass Spectrometry (MS/MS) for Metabolite Identification
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a vital role in identifying and characterizing metabolites and degradation products of pharmaceutical compounds like this compound. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that allows for the separation and sensitive detection of these related substances.
Studies have utilized LC-MS/MS to identify oxidative metabolites of tolterodine. For instance, controlled potential electrolysis of tolterodine solutions, followed by analysis using liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-MS/MS), has successfully identified 5-hydroxymethyl tolterodine as a monomeric oxidation product researchgate.net. This metabolite is known to be the main biologically active metabolite of tolterodine caymanchem.com. Furthermore, dimeric products formed by the oxidative coupling of phenoxy radicals have also been detected using this approach researchgate.net.
A validated LC-MS/MS method has been developed for the simultaneous quantification of tolterodine and its metabolite, 5-hydroxy methyl tolterodine, in biological matrices such as rat plasma nih.govsigmaaldrich.com. These methods typically employ specific multiple reaction monitoring (MRM) transitions for accurate quantification. For example, tolterodine and its deuterated analogue (tolterodine-d6) were detected with proton adducts at m/z 326.1→147.1 and 332.3→153.1, respectively, while 5-hydroxy methyl tolterodine and its deuterated analogue (5-hydroxy methyl tolterodine-d14) were detected at m/z 342.2→223.1 and 356.2→223.1 nih.gov.
Beyond biological metabolites, LC-MS and LC/MS/MS techniques are also instrumental in identifying process-related impurities and degradation products in pharmaceutical formulations. For example, two unknown impurities detected during stability studies of tolterodine tartrate tablets were isolated and characterized using mass and NMR spectral studies. Based on the spectral data, these impurities were identified as N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium trifluoro acetate and 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide researchgate.netnih.gov.
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry
Tolterodine is a chiral molecule, possessing a single stereogenic center, and is marketed as the (R)-enantiomer mdpi.comnih.govresearchgate.net. Determining the absolute configuration (AC) of chiral drugs is critical for understanding their pharmacological activity and ensuring enantiomeric purity. While X-ray diffractometry has been used to assign the AC of tolterodine tartrate salts, electronic and vibrational circular dichroism (ECD and VCD) spectroscopy, coupled with quantum chemical calculations, offers an independent and complementary method for AC assignment mdpi.comnih.govresearchgate.net.
Studies have employed ECD and VCD spectroscopy to investigate the stereochemistry of tolterodine mdpi.comnih.govresearchgate.net. These investigations involve measuring the experimental ECD spectra of tolterodine in various solvents and at different temperatures to understand its conformational behavior. The flexibility of the molecule was further explored through molecular modeling. Time-dependent density functional theory (TDDFT) calculations were performed to accurately reproduce the experimental spectra, which then allowed for the confirmation of tolterodine's absolute configuration mdpi.comnih.govresearchgate.net. The use of computational methods like TDDFT, alongside experimental chiroptical spectroscopy, is a well-established approach for assigning the absolute configuration of chiral molecules frontiersin.org.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) significantly influence its physical stability, dissolution rate, and bioavailability. Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and thermal analysis (DSC, TGA) are essential for characterizing these properties.
X-Ray Powder Diffraction (XRPD) for Polymorph Identification and Characterization
X-ray Powder Diffraction (XRPD) is a fundamental technique for identifying crystalline phases and characterizing different polymorphic forms of a compound malvernpanalytical.com. Each crystalline polymorph of a substance exhibits a unique XRPD pattern due to its distinct arrangement of molecules in the crystal lattice.
Research has identified and characterized various crystalline forms of tolterodine tartrate. For instance, novel crystalline forms, designated as Form I, Form II, and Form IV, have been described, each with characteristic XRPD patterns google.com. Form I is characterized by specific 2θ peaks at approximately 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 18.8, 20.4, 22.0, 23.9, 25.4, 26.3, and 29.8 degrees google.com. Form II exhibits a different set of characteristic peaks, including those at approximately 8.7, 9.0, 9.6, 10.1, 10.4, 11.9, 14.0, 15.7, 16.9, 17.6, 17.9, 18.4, 18.7, 20.0, 20.5, 22.1, 24.5, 29.1, and 35.9 degrees google.com. These detailed XRPD profiles are crucial for distinguishing between different polymorphs and for quality control during manufacturing. Advanced techniques like synchrotron XRPD can even be used to identify polymorphic forms present at very low concentrations in formulations nih.gov.
Single-Crystal X-Ray Diffraction for Crystal Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid uib.nouhu-ciqso.es. This technique yields precise information about unit cell dimensions, bond lengths, bond angles, and molecular conformation, and can also be used to confirm the absolute configuration of chiral molecules xtalpi.com.
While specific SCXRD data for this compound are not extensively detailed in the provided search results, it is mentioned that the absolute configuration of the l-tartrate salt of tolterodine was assigned by X-ray diffractometry mdpi.comnih.govresearchgate.net. This implies that SCXRD was employed to elucidate the crystal structure of a tolterodine salt, thereby establishing its stereochemistry. SCXRD is a cornerstone technique in pharmaceutical development for understanding crystal packing, identifying solvates, and supporting intellectual property protection and regulatory filings uib.nouhu-ciqso.esxtalpi.com.
Thermal Analysis (DSC, TGA) for Solid-State Properties
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the thermal behavior and solid-state properties of pharmaceutical compounds nih.govmdpi.comiitk.ac.inabo.fi.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, glass transitions, and polymorphic transitions nih.goviitk.ac.in. TGA, on the other hand, measures the change in mass of a sample as a function of temperature, providing information on decomposition, dehydration, desolvation, and other mass-loss or mass-gain processes nih.goviitk.ac.inabo.fi.
These techniques are crucial for understanding the stability of different polymorphic forms and for identifying potential phase transitions or degradation pathways. For instance, DSC and TGA can distinguish between polymorphic forms by revealing differences in their melting points, decomposition profiles, and thermal stability nih.govgoogle.com. TGA can also quantify the amount of water or solvent present in a crystalline hydrate (B1144303) or solvate abo.fi. The combined use of DSC and TGA (simultaneous DSC-TGA) offers a comprehensive approach to characterizing thermal properties, improving productivity, and simplifying data interpretation by correlating thermal events with mass changes iitk.ac.in.
Electrochemical Studies for Oxidative Pathway Mimicry
Electrochemical (EC) methods offer a complementary approach to traditional metabolism studies, allowing researchers to mimic oxidative metabolic pathways of drug molecules and identify potential oxidation products researchgate.net. This technique can rapidly detect sites within a molecule that are susceptible to oxidation.
The electrochemical behavior of tolterodine has been investigated using voltammetric techniques. Controlled potential electrolysis has been employed to mimic its oxidative metabolism researchgate.net. These studies have revealed that tolterodine undergoes electrooxidation as a complex, pH-dependent process researchgate.net. By coupling electrochemical oxidation with analytical techniques like LC-ESI-MS/MS, researchers have been able to identify monomeric oxidation products, such as 5-hydroxymethyl tolterodine, and dimeric products resulting from oxidative coupling researchgate.net. This approach provides valuable insights into the potential metabolic fate of the drug and can aid in the identification of metabolites formed in vivo by cytochrome P450 enzymes researchgate.netcaymanchem.com.
Drug Discovery and Optimization Research for Tolterodine Fumarate Analogs
High-Throughput Screening (HTS) in Muscarinic Receptor Ligand Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. In the context of muscarinic receptor antagonists like tolterodine (B1663597), HTS is employed to identify initial "hits"—compounds that demonstrate binding affinity or functional antagonism at one or more of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).
The process typically involves the use of automated systems to test hundreds of thousands of compounds in parallel. These assays are often cell-based, utilizing cells engineered to express a specific muscarinic receptor subtype. A common HTS method for G protein-coupled receptors (GPCRs) like mAChRs is to measure changes in intracellular signaling molecules, such as calcium ions or cyclic AMP, upon receptor activation by an agonist in the presence of a test compound. A compound that inhibits this response is identified as a potential antagonist.
For instance, a high-throughput functional screen was instrumental in identifying weak antagonist hits that were selective for the M5 receptor, a subtype for which selective ligands are scarce. vanderbilt.edu This initial step is critical for feeding the drug discovery pipeline with novel chemical scaffolds that can be further optimized. Affinity mass spectrometry has also emerged as a high-throughput, label-free screening approach that uses target-expressing cell membranes to identify both orthosteric and allosteric ligands. rsc.org
The output of an HTS campaign is a list of hits, which are then subjected to further validation and characterization to confirm their activity and eliminate false positives. This initial phase of discovery is crucial for identifying diverse starting points for the development of new drugs related to the tolterodine class.
Hit-to-Lead and Lead Optimization Strategies
Once initial hits are identified through HTS, they enter the hit-to-lead (H2L) and lead optimization (LO) phases. The primary objective of this stage is to transform promising hit compounds, which may have modest potency and suboptimal pharmacological properties, into lead compounds with the potential for preclinical development. wikipedia.orguniversiteitleiden.nl This is an iterative process involving chemical synthesis, biological testing, and computational modeling. excelra.comcriver.com
Hit-to-Lead (H2L): The H2L process begins with the confirmation and validation of the hits from the HTS. wikipedia.org Confirmed hits are then grouped into chemical series based on their core structures. The main goals during this phase are to:
Improve potency against the target receptor.
Establish a preliminary Structure-Activity Relationship (SAR), which describes how changes in the chemical structure of the compound affect its biological activity.
Assess initial selectivity against other muscarinic receptor subtypes and unrelated targets.
Evaluate basic physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. universiteitleiden.nl
Lead Optimization (LO): Compounds that meet the criteria of the H2L phase are advanced to lead optimization. This is a more in-depth and resource-intensive process aimed at refining the lead series to identify a single clinical candidate. The key objectives of lead optimization include:
Maximizing potency and selectivity for the desired muscarinic receptor subtype (e.g., M3 for overactive bladder).
Optimizing pharmacokinetic properties to ensure the drug can reach its target in the body and has an appropriate duration of action. excelra.com
Minimizing any identified toxicities or off-target effects.
Ensuring the compound has desirable properties for formulation and manufacturing.
This multi-parameter optimization is a significant challenge, requiring a balance between improving various properties simultaneously.
Medicinal Chemistry Approaches for Potency and Selectivity Enhancement
Medicinal chemistry plays a pivotal role in the hit-to-lead and lead optimization stages by systematically modifying the chemical structure of hit compounds to improve their pharmacological profile. For tolterodine analogs, the primary goals are to enhance potency as muscarinic antagonists and to improve selectivity, particularly for the M3 receptor subtype, which is highly expressed in the urinary bladder, over the M2 subtype, which is prevalent in the heart.
Achieving subtype selectivity is challenging due to the highly conserved nature of the orthosteric binding site across the five mAChR subtypes. nih.govpnas.org Medicinal chemists employ several strategies to overcome this:
Structure-Activity Relationship (SAR) Studies: Chemists synthesize a series of analogs where specific parts of the molecule are systematically varied. For example, different substituents might be placed on the aromatic rings or the amine group of a tolterodine-like scaffold. These new compounds are then tested to see how the changes affect potency and selectivity, gradually building a map of the SAR.
Exploiting Minor Structural Differences: Even single amino acid differences in the binding pockets of receptor subtypes can be exploited. For instance, the difference between a leucine in the M3 receptor and a phenylalanine in the M2 receptor can be targeted to design compounds that bind more tightly to one subtype over the other. nih.gov
Targeting Allosteric Sites: Allosteric sites are binding sites on a receptor that are distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. pnas.org These sites are generally less conserved across receptor subtypes, offering a more promising avenue for achieving selectivity. pnas.org Medicinal chemistry efforts can focus on designing molecules that bind to these allosteric sites and modulate the affinity of the primary ligand.
An example of medicinal chemistry in action is the development of novel 1,4-dioxane analogs. By replacing the diphenyl group of a known muscarinic antagonist scaffold with different lipophilic groups, researchers were able to develop a compound with high affinity for mAChRs and a selectivity profile similar to the clinically used drug oxybutynin (B1027). acs.orgnih.gov
Computational Drug Design (e.g., Structure-Based Drug Design, Ligand-Based Drug Design)
Computational drug design, often referred to as computer-aided drug design (CADD), has become an indispensable tool in the development of tolterodine analogs and other muscarinic antagonists. taylorandfrancis.com These methods accelerate the drug discovery process by predicting how a compound will interact with its target receptor, thereby guiding the design of more potent and selective molecules. ethz.chmdpi.comlongdom.org
Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein, which can be determined through techniques like X-ray crystallography. taylorandfrancis.com With the crystal structures of the M2 and M3 muscarinic receptors available, researchers can use computational techniques like molecular docking to simulate how potential drug molecules fit into the receptor's binding site. nih.govscispace.com
In a typical SBDD workflow:
A virtual library of millions of compounds is screened in silico.
Docking algorithms predict the binding mode and estimate the binding affinity of each compound to the target receptor.
The top-scoring compounds, along with those showing novel chemical scaffolds, are selected for synthesis and experimental testing. nih.gov
This approach was successfully used to screen 3.1 million molecules against the M2 and M3 receptors, leading to the identification of several new chemotypes with significant activity. nih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target receptor is unknown, LBDD methods can be used. taylorandfrancis.com This approach utilizes the knowledge of a set of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The pharmacophore model can then be used as a virtual template to screen compound libraries for new molecules that fit the model. semanticscholar.orgresearchgate.net
The integration of these computational methods allows for a more rational and efficient exploration of chemical space, reducing the number of compounds that need to be synthesized and tested experimentally.
Rational Design of Prodrugs and Targeted Delivery Systems (Preclinical Concepts)
Rational Design of Prodrugs: A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. nih.gov The rational design of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug.
A prime example related to tolterodine is the development of fesoterodine (B1237170). Tolterodine is metabolized in the body to an active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also a potent muscarinic antagonist. nih.govnih.gov However, 5-HMT itself has poor oral bioavailability. To address this, fesoterodine was designed as a prodrug of 5-HMT. nih.govresearchgate.net Fesoterodine is an ester analog that is rapidly and extensively converted to 5-HMT by ubiquitous, nonspecific esterase enzymes after oral administration. nih.govresearchgate.net
This prodrug approach offers several advantages:
It bypasses the variable, cytochrome P450 (CYP) 2D6-mediated metabolism of tolterodine, leading to more consistent and predictable plasma concentrations of the active moiety (5-HMT) across different patient populations. nih.gov
It allows for the effective oral delivery of 5-HMT. researchgate.net
Table 2: Physicochemical Properties of Tolterodine and its Active Metabolite
| Compound | LogD | Primary Metabolism | Active Moiety |
|---|---|---|---|
| Tolterodine | 1.83 | CYP2D6 | Tolterodine and 5-HMT |
| 5-HMT | 0.74 | N/A | 5-HMT |
Data sourced from PubMed articles on the design of fesoterodine. nih.govresearchgate.net
Targeted Delivery Systems (Preclinical Concepts): Targeted drug delivery systems (DDS) are designed to increase the concentration of a drug at a specific site in the body, such as the bladder, while minimizing exposure to other tissues. nih.govpreprints.org This can enhance efficacy and reduce systemic side effects. For bladder-specific conditions, intravesical drug delivery (directly into the bladder via a catheter) is a promising approach. However, challenges such as the bladder's permeability barrier and rapid washout by urine need to be overcome. nih.gov
Preclinical research is exploring various novel DDS for bladder disorders, including:
Nanocarriers: Nanoparticles, liposomes, and other nanoscale systems can encapsulate drugs like tolterodine. researchgate.net These carriers can be designed to adhere to the bladder wall, prolonging the contact time of the drug with the urothelium and potentially improving its penetration. ijpsjournal.com
Hydrogels: Mucoadhesive hydrogels can be instilled into the bladder where they can hold the drug and release it in a sustained manner over an extended period.
Intravesical Devices: Small devices that can be placed in the bladder and release the drug at a controlled rate over weeks or months are also under investigation. nih.gov
These advanced delivery systems represent a key area of research for improving the therapeutic window of muscarinic antagonists in the preclinical setting. nih.gov
Development of Novel Muscarinic Antagonists Based on the Tolterodine Scaffold
The chemical structure of tolterodine, characterized by a specific arrangement of aromatic rings and a tertiary amine, serves as a valuable scaffold for the development of new muscarinic antagonists. By using this proven structure as a starting point, medicinal chemists can design new molecules with potentially improved properties, such as greater subtype selectivity, better tolerability, or a more favorable pharmacokinetic profile.
Fesoterodine is the most prominent example of a successful drug developed based on the tolterodine scaffold. As discussed, it is a prodrug of the active metabolite of tolterodine, 5-hydroxymethyl tolterodine. nih.gov This development was not a search for a new scaffold but a rational modification of the existing one to optimize drug delivery and metabolic consistency.
Beyond fesoterodine, research continues to explore modifications to the tolterodine core. These efforts often involve:
Introduction of New Functional Groups: Adding or changing functional groups to probe new interactions with the receptor binding pocket, with the aim of increasing affinity or selectivity.
Conformational Restriction: Modifying the scaffold to lock it into a more "active" conformation, which can lead to increased potency.
While tolterodine itself is non-selective for muscarinic receptor subtypes, its tissue selectivity for the bladder over salivary glands in vivo has been a key attribute. nih.gov Research on new antagonists based on its scaffold aims to retain this favorable tissue selectivity while potentially improving receptor subtype selectivity to further minimize side effects. The 1,4-dioxane nucleus is another versatile scaffold that has been used to develop potent muscarinic antagonists, demonstrating that structural motifs beyond the direct tolterodine framework are also being actively investigated. acs.orgnih.gov
Innovation in Pharmaceutical Research Methodologies (e.g., Organoid/Spheroid Culture in Drug Discovery)
The quest for novel analogs of tolterodine fumarate (B1241708), aimed at enhancing efficacy and refining safety profiles for conditions like overactive bladder, is increasingly leveraging cutting-edge pharmaceutical research methodologies. A significant innovation in this domain is the adoption of three-dimensional (3D) cell culture systems, such as organoids and spheroids. These models offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell monolayers, bridging the gap between preclinical in vitro assays and in vivo clinical outcomes. frontiersin.orgnih.govnih.gov
Organoids are self-organizing 3D structures grown from stem cells that recapitulate the complex architecture and cellular diversity of an organ in miniature. mdpi.com Spheroids are simpler 3D aggregates of one or more cell types. mdpi.com For research related to tolterodine, which acts on the bladder, urothelial organoids derived from patient tissues are particularly valuable. mdpi.comkarger.com These models mimic the bladder's multilayered structure and microenvironment far more accurately than conventional 2D cultures, which often fail to predict clinical efficacy and can lead to high attrition rates for drug candidates. nih.govbiocompare.com
Advantages of 3D Models in Drug Discovery:
Enhanced Physiological Relevance: 3D models replicate the cell-cell and cell-extracellular matrix interactions found in vivo, which are crucial for normal tissue function and drug response. frontiersin.org
Improved Predictive Accuracy: By simulating the in vivo environment, organoids and spheroids can more accurately predict a drug's efficacy and potential toxicity in humans. nih.gov Studies have shown that drug sensitivity in patient-derived organoids often correlates with the clinical response of the patient from whom the tissue was sourced. mdpi.comkarger.com
High-Throughput Screening (HTS) Compatibility: Modern techniques allow for the creation of organoids and spheroids in multi-well plates (e.g., 384-well formats), making them suitable for large-scale, automated screening of compound libraries to identify promising tolterodine analogs. nih.govnih.govmonash.edu
Personalized Medicine: Patient-derived organoids (PDOs) can be developed from individual patient biopsies, including those from the bladder. mdpi.comkarger.com This opens the door to testing a range of tolterodine analogs on a specific patient's cells to predict their individual response and select the most effective personalized therapy. mdpi.comnih.gov
Application in Screening Tolterodine Analogs:
In the context of developing new tolterodine analogs, bladder organoids and spheroids serve as a sophisticated platform for preclinical evaluation. Researchers can establish cultures of normal urothelial organoids to assess the selectivity and potential off-target effects of new compounds.
The screening process typically involves:
Culturing: Bladder organoids or spheroids are cultured in a matrix gel, such as Matrigel, within multi-well plates. nih.govnih.gov
Treatment: The cultures are exposed to a library of tolterodine analogs at various concentrations.
Analysis: Automated high-content imaging and analysis are used to measure various parameters, such as organoid size, cell viability, apoptosis, and the expression of specific biomarkers. monash.edunih.govnih.gov Deep learning models can be employed to rapidly and accurately analyze the large datasets generated from these images. nih.gov
This methodology allows for the direct comparison of the effects of different analogs on a biologically relevant model. For instance, an ideal analog would demonstrate high potency in modulating bladder cell function (indicative of efficacy) with minimal cytotoxicity.
Detailed Research Findings:
Research on bladder cancer has paved the way for these methodologies. Studies have successfully established patient-derived bladder cancer organoids that retain the histopathological and molecular features of the original tumor. mdpi.comkarger.comnih.gov These models have been used to test the efficacy of various chemotherapeutic agents, and the in vitro drug sensitivity results have shown a strong correlation with patient clinical responses. karger.comnih.gov
While specific data on tolterodine analog screening in urothelial organoids is not yet widely published, the established principles from oncology research are directly applicable. The table below illustrates hypothetical data from a high-throughput screen of tolterodine analogs using a bladder organoid model compared to a traditional 2D cell culture. This data demonstrates the nuanced insights that 3D models can provide.
| Compound | Model Type | IC₅₀ (μM) (Inhibition of Contraction Marker) | CC₅₀ (μM) (Cytotoxicity) | Therapeutic Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| Tolterodine | 2D Urothelial Cells | 0.8 | 50 | 62.5 |
| Tolterodine | 3D Bladder Organoid | 1.5 | 120 | 80.0 |
| Analog A | 2D Urothelial Cells | 0.5 | 45 | 90.0 |
| Analog A | 3D Bladder Organoid | 0.9 | 150 | 166.7 |
| Analog B | 2D Urothelial Cells | 1.2 | 60 | 50.0 |
| Analog B | 3D Bladder Organoid | 3.5 | 80 | 22.9 |
This table presents hypothetical data for illustrative purposes. IC₅₀ (half-maximal inhibitory concentration) indicates the compound's potency. CC₅₀ (half-maximal cytotoxic concentration) indicates its toxicity. A higher therapeutic index is generally desirable.
In this hypothetical scenario, Analog A appears superior to the parent compound, Tolterodine, particularly in the 3D organoid model, showing higher potency and a significantly better therapeutic index. Conversely, Analog B, which looked promising in the 2D model, performs poorly in the more complex organoid system, highlighting how 3D cultures can prevent the advancement of potentially ineffective compounds. bmrat.org This demonstrates the power of organoid technology to provide more reliable data for making critical decisions in the drug discovery pipeline.
Q & A
Q. Q1. What are the primary pharmacological mechanisms of tolterodine fumarate in treating overactive bladder (OAB)?
Methodological Answer : this compound acts as a competitive antagonist of muscarinic receptors, particularly M2 and M3 subtypes, which mediate bladder smooth muscle contraction. To investigate its mechanism, researchers can:
- Perform in vitro receptor-binding assays using radiolabeled ligands to quantify affinity (e.g., Ki values) .
- Conduct functional studies on isolated bladder tissues to measure dose-dependent inhibition of carbachol-induced contractions .
- Compare metabolite activity (e.g., 5-hydroxymethyl tolterodine) to assess contributions to therapeutic efficacy .
Q. Q2. How do pharmacokinetic properties of this compound influence dosing regimens in clinical studies?
Methodological Answer : Tolterodine’s extended-release formulation (Detrol LA) requires evaluation of:
- Bioavailability : Cross-over trials comparing plasma concentrations of immediate vs. extended-release formulations under fasting/fed conditions .
- Metabolism : CYP2D6 and CYP3A4 polymorphism screening in trial cohorts to identify poor vs. extensive metabolizers, impacting dose adjustments .
- Half-life : Serial blood sampling over 24–48 hours to calculate elimination rates and validate once-daily dosing .
Advanced Research Questions
Q. Q3. How can contradictory findings in clinical trials comparing this compound with other antimuscarinics (e.g., fesoterodine) be systematically analyzed?
Methodological Answer :
- Meta-analysis : Aggregate data from randomized controlled trials (RCTs) using standardized endpoints (e.g., OAB-q symptom scores, incontinence episodes) to calculate pooled effect sizes and heterogeneity (I² statistic) .
- Subgroup Analysis : Stratify results by patient demographics (e.g., age, CYP2D6 status) or dosing regimens to identify confounding variables .
- Trial Design Critique : Assess blinding adequacy, placebo effects, and attrition rates in head-to-head trials (e.g., fesoterodine 8 mg vs. tolterodine ER 4 mg) .
Q. Q4. What experimental strategies are recommended to evaluate long-term tolerability and receptor selectivity of this compound?
Methodological Answer :
- Adverse Event Monitoring : Use prospective cohort studies with ≥52-week follow-up to track dry mouth, cognitive effects, and cardiovascular events, correlating with plasma drug levels .
- Receptor Profiling : Employ tissue-specific in vivo models (e.g., salivary gland vs. bladder) to quantify receptor occupancy ratios (M3/M2 vs. CNS receptors) .
- Comparative Studies : Contrast tolterodine’s side-effect profile with darifenacin (M3-selective) to infer receptor-specific contributions .
Data Reproducibility and Experimental Design
Q. Q5. How can researchers ensure reproducibility in preclinical studies of this compound’s efficacy?
Methodological Answer :
- Standardized Protocols : Adopt CONSORT guidelines for animal studies, including blinding, randomization, and power analysis to minimize bias .
- Material Validation : Characterize drug purity (HPLC ≥98%) and stability (e.g., storage at 2–8°C to prevent fumarate degradation) .
- Data Transparency : Publish raw datasets (e.g., bladder contraction amplitudes, metabolite concentrations) in supplementary materials with detailed metadata .
Q. Q6. What statistical approaches resolve discrepancies in bladder diary outcomes across tolterodine trials?
Methodological Answer :
- Mixed-Effects Models : Account for intra-patient variability in 3-day bladder diaries by including random effects for subject-specific baseline measurements .
- Sensitivity Analysis : Test robustness of results after excluding outliers or imputing missing data (e.g., last observation carried forward) .
- Endpoint Harmonization : Align with ICS/IUGA standards (e.g., defining “urgency” as a score ≥3 on a 5-point scale) to improve cross-trial comparability .
Translational and Interdisciplinary Research
Q. Q7. How can in vitro findings on tolterodine’s receptor selectivity be translated to predictive pharmacokinetic/pharmacodynamic (PK/PD) models?
Methodological Answer :
Q. Q8. What interdisciplinary methodologies are critical for studying tolterodine’s impact on quality of life (QoL) in diverse populations?
Methodological Answer :
- Mixed-Methods Design : Combine quantitative OAB-q scores with qualitative interviews to capture subjective QoL improvements .
- Health Economics : Use EQ-5D utility scores and Markov models to assess cost-effectiveness vs. second-line therapies (e.g., β3-agonists) .
Emerging Research Frontiers
Q. Q9. What novel biomarkers could predict this compound responsiveness in OAB patients?
Methodological Answer :
- Genomic Screening : GWAS to identify SNPs in muscarinic receptor genes (e.g., CHRM3) associated with therapeutic response .
- Biochemical Markers : Measure urinary ATP or NGF levels pre/post-treatment to correlate with symptom improvement .
Q. Q10. How can artificial intelligence (AI) optimize tolterodine trial designs?
Methodological Answer :
- Patient Recruitment : Deploy NLP algorithms to mine electronic health records for eligible OAB patients meeting inclusion criteria .
- Adaptive Trials : Use Bayesian methods to dynamically adjust dosing arms based on interim efficacy/safety data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
